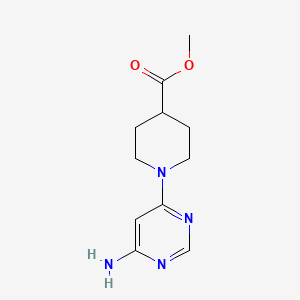

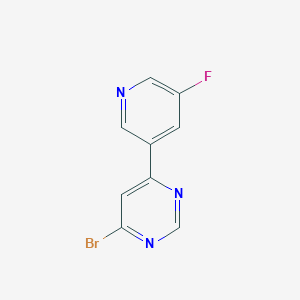

![molecular formula C12H11FN2O3 B1475623 [4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid CAS No. 1890924-44-3](/img/structure/B1475623.png)

[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid

Vue d'ensemble

Description

“4-(4-Fluorobenzyloxy)phenylboronic acid” is a boronic acid derivative . It is used in the realm of biomedicine . It has been extensively scrutinized for its immense potential .

Molecular Structure Analysis

The molecular formula of “4-(4-Fluorobenzyloxy)phenylboronic acid” is C13H12BFO3 . The InChI key is HNQLLMVLGZJPJT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 165-170 °C . .Applications De Recherche Scientifique

Germination Inhibition

Compounds related to [4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid have been investigated for their ability to inhibit seed germination, indicating potential applications in agricultural research and weed control. For instance, germination inhibitory constituents were identified from the flowers of Erigeron annuus, demonstrating the role of specific chemical structures in influencing plant growth (H. Oh et al., 2002).

Anti-inflammatory and Analgesic Activities

Research has also explored the synthesis of imidazolyl acetic acid derivatives, including structures similar to the subject compound, for their anti-inflammatory and analgesic properties. These studies suggest the potential for developing new therapeutic agents based on these chemical frameworks (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Anti-cancer Activity

Novel fluoro substituted compounds, including benzo[b]pyran derivatives, have shown promise in anti-lung cancer studies, indicating that modifications to the pyrazolyl-acetic acid structure could yield potent anticancer agents (A. G. Hammam et al., 2005).

Antioxidant Properties

The antioxidant potential of phenolic compounds from various sources, including walnut kernels, has been documented, suggesting that structural analogs of this compound might also possess significant antioxidant activities (Zijia Zhang et al., 2009).

Fluorescent Property Evaluation

Compounds containing the pyrazoline moiety have been synthesized and evaluated for their fluorescent properties, indicating the potential application of this compound derivatives in materials science and as fluorescent markers (A. Hasan et al., 2011).

Corrosion Inhibition

Pyrazoline derivatives have been explored as corrosion inhibitors for mild steel in acidic environments, showcasing the versatility of pyrazolyl-acetic acid structures in industrial applications, particularly in enhancing material durability (H. Lgaz et al., 2020).

Safety and Hazards

In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, and remove to fresh air . If ingested, clean mouth with water and get medical attention .

Propriétés

IUPAC Name |

2-[4-[(4-fluorophenyl)methoxy]pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c13-10-3-1-9(2-4-10)8-18-11-5-14-15(6-11)7-12(16)17/h1-6H,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRHXFYFTLGCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CN(N=C2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1475540.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)

![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)

![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)

![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)

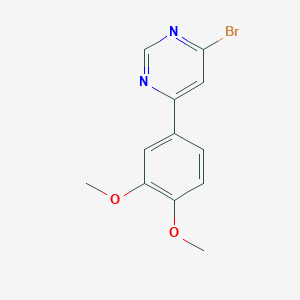

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)

amine](/img/structure/B1475561.png)